molecular formula C20H14O6 B1252495 Daurinol CAS No. 79862-78-5

Daurinol

Cat. No.: B1252495
CAS No.: 79862-78-5
M. Wt: 350.3 g/mol
InChI Key: QGNYAXUXBZUMPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Daurinol can be synthesized through various methods, including the oxidation of arylnaphthalenes fused with furan . The synthesis involves the use of specific reagents and conditions to achieve the desired structure. One common method includes the use of oxidation reactions to prepare arylnaphthalene lactone lignans and their analogs .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Haplophyllum dauricum. The process includes harvesting the plant, followed by solvent extraction and chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Daurinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxy-1H-benzo[f][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-23-16-7-13-11(5-14(16)21)4-12-8-24-20(22)19(12)18(13)10-2-3-15-17(6-10)26-9-25-15/h2-7,21H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNYAXUXBZUMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(COC3=O)C=C2C=C1O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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